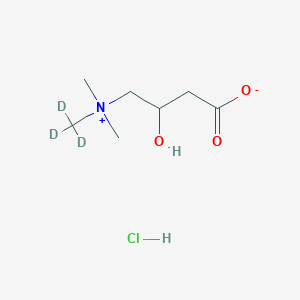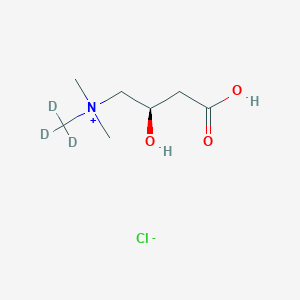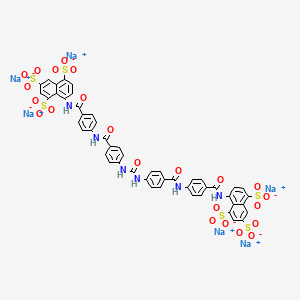![molecular formula C₂₇H₃₃N₃O₇S B1141374 2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid CAS No. 1356906-16-5](/img/structure/B1141374.png)
2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzothiazepin compounds involves multi-step reactions, starting from base components like anthranilic acid for carbon-14 labeled derivatives. For instance, 2-[2-(4-(Dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol labeled with carbon-14 was synthesized from [carboxy-14C]anthranilic acid in a process highlighting the complexity and precision required in such syntheses (Saadatjoo, Javaheri, Saemian, & Amini, 2016).
Molecular Structure Analysis
The molecular structure of benzothiazepin derivatives, including the title compound, features a tricyclic fragment where the central thiazepine ring displays a boat conformation. The benzene rings are inclined at specific angles, contributing to the compound's chemical reactivity and interaction potential. For example, quetiapine N-oxide–fumaric acid, a related compound, shows how these structural elements influence molecular interactions (Shen, Qian, Wu, Gu, & Hu, 2012).
Chemical Reactions and Properties
Benzothiazepin compounds participate in various chemical reactions, leading to the formation of new derivatives with distinct properties. For example, reactions involving ethoxycarbonylamino and amines result in the synthesis of pyrimidino[4,5‐b][1,5]benzodiazepin-2‐ones, showcasing the versatility of these compounds in chemical synthesis (Takagi, Aotsuka, Morita, & Okamoto, 1986).
Physical Properties Analysis
The physical properties of benzothiazepin derivatives are closely tied to their molecular structure. These properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications. Research on similar compounds indicates the importance of these properties in the synthesis and application of benzothiazepin derivatives.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming bonds, define the applications and usefulness of benzothiazepin compounds. Studies on derivatives like 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones explore these aspects, highlighting the chemical versatility and potential of these compounds (Inoue et al., 1997).
Applications De Recherche Scientifique
Pharmacological Profile of Benzothiazepine Derivatives
Benzothiazepines, including the structural component found in the chemical name provided, are recognized for their diverse bioactivities in drug research. These compounds are integral in the development of new pharmacological agents due to their varied biological activities, such as coronary vasodilation, tranquilization, antidepressant, and antihypertensive effects. Benzothiazepine derivatives are particularly notable for their role as calcium channel blockers, highlighting their importance in cardiovascular and neural therapeutic applications. The review of their pharmacological profile suggests that these compounds can serve as a cornerstone for medicinal chemists aiming to develop new drugs with improved efficacy and safety profiles. This underlines the versatility and potential of benzothiazepine derivatives in the pharmaceutical landscape (Dighe et al., 2015).
Synthetic Aspects and Biological Activities
Another area of significant interest is the synthesis and the broad range of biological activities offered by 1,4- and 1,5-benzodiazepines. These compounds are pivotal in medicinal chemistry due to their anticonvulsant, anti-anxiety, sedative, and hypnotic properties. Research has developed numerous synthetic methods for their preparation, underscoring the ongoing innovation in creating more effective and safer therapeutic agents. The synthetic versatility of benzodiazepines facilitates the exploration of their potential as antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents. This comprehensive review of their synthesis and pharmacological profile illustrates the critical role of benzodiazepines in addressing a wide range of health issues, showcasing their extensive applicability in modern medicine (Teli et al., 2023).
Safety And Hazards
Quetiapine has several side effects. It can cause light-headedness, dizziness or fainting when getting up too quickly from a lying position . In some people, the drug causes confusion and decreased concentration, and increased suicidal thoughts within the first few months of taking the medicine . Some of the more serious side effects include seizures; uncontrollable movements of the legs, arms, tongue, lips or face; muscle stiffness; excessive sweating; irregular or fast heartbeat; rash; and difficulty breathing . There are also cases in which Quetiapine caused Neuroleptic Malignant Syndrome (NMS) which can lead to death if not treated .
Propriétés
IUPAC Name |
2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S.C4H4O4/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23;5-3(6)1-2-4(7)8/h1-8,27H,9-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKYKGOAUIBMRR-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131637988 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)